molecular formula C18H17FN2O2 B11827560 2-Carboxamide

2-Carboxamide

Katalognummer: B11827560
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: CPROZRIWTVLHJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Carboxamide, also known as pyrazine-2-carboxamide, is an organic compound with the molecular formula C5H5N3O. It is a derivative of pyrazine and contains a carboxamide functional group at the second position of the pyrazine ring. This compound is known for its significant role in various chemical and biological processes, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with ammonia or an amine. One common method is the reaction of pyrazine-2-carboxylic acid with 1,1’-carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to yield the corresponding carboxamide . Another method involves the condensation of urea with cyclohexanone under controlled pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the amidation of pyrazine-2-carboxylic acid using ammonia or amines in the presence of a coupling agent such as CDI. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Vergleich Mit ähnlichen Verbindungen

2-Carboxamide can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific positioning of the carboxamide group on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds with various enzymes and proteins makes it a valuable compound in medicinal chemistry and drug development .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study in scientific research, with potential implications for the development of new therapeutic agents and industrial products.

Eigenschaften

Molekularformel

C18H17FN2O2

Molekulargewicht

312.3 g/mol

IUPAC-Name

3-[2-(3-fluorophenyl)ethynyl]-1-(3-methyloxetan-3-yl)-2H-pyridine-6-carboxamide

InChI

InChI=1S/C18H17FN2O2/c1-18(11-23-12-18)21-10-14(7-8-16(21)17(20)22)6-5-13-3-2-4-15(19)9-13/h2-4,7-9H,10-12H2,1H3,(H2,20,22)

InChI-Schlüssel

CPROZRIWTVLHJF-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC1)N2CC(=CC=C2C(=O)N)C#CC3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.